Tetrahydromagnolol
Overview
Description
Tetrahydromagnolol is a bioactive compound derived from magnolol, which is found in the bark of the Magnolia officinalis plant. This compound is known for its ability to activate cannabinoid receptors, specifically CB2 receptors, and has shown potential in various therapeutic applications .
Mechanism of Action
Target of Action
Tetrahydromagnolol, a major metabolite of magnolol, primarily targets the cannabinoid CB2 receptors . It is a highly selective peripheral CB2 receptor agonist . Additionally, it behaves as an antagonist at GPR55, a CB-related orphan receptor .
Mode of Action
This compound interacts with its targets by activating the CB2 receptors and blocking the GPR55 receptors . It is 19-fold more potent than magnolol, exhibiting high selectivity for the CB2 receptor over the CB1 receptor .
Biochemical Pathways
It’s known that the activation of cb2 receptors results in analgesic and anti-inflammatory effects
Pharmacokinetics
It’s known that the metabolites of magnolol, including this compound, show an increasing trend after repeated administration, indicating that their formation is related to the induction of metabolic enzymes in animal tissues and/or intestinal bacteria .
Result of Action
The activation of CB2 receptors by this compound can lead to analgesic and anti-inflammatory effects . As an antagonist at GPR55, it may also influence various cellular processes . .
Action Environment
It’s known that various environmental factors can affect the function of the endocannabinoid system and the action of cannabinoids . Therefore, it’s plausible that factors such as diet, lifestyle, and exposure to pollutants could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Tetrahydromagnolol has been found to activate cannabinoid (CB) receptors . It interacts with these receptors, exerting its effects through this interaction . The formation of this compound increases after repeated administration, indicating that its formation is related to the induction of metabolic enzymes in animal tissues and/or intestinal bacteria .
Cellular Effects
This compound, as a metabolite of Magnolol, may share some of its cellular effects. Magnolol has been found to induce cell death in a dose- and time-dependent manner
Molecular Mechanism
This compound has been found to activate cannabinoid (CB) receptors . This activation could lead to various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is a metabolite of Magnolol , suggesting that it’s involved in the metabolic pathways of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydromagnolol typically involves the hydrogenation of magnolol. The process begins with the bromination of biphenyl-2,2’-diol to obtain 5,5’-dibromo-biphenyl-2,2’-diol. This intermediate is then subjected to O-protection, followed by reaction with allyl bromide to yield magnolol in its protected form. Finally, deprotection and hydrogenation steps are carried out to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of high-pressure hydrogenation and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetrahydromagnolol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation is a common reduction reaction used in the synthesis of this compound.
Substitution: Halogenation and alkylation reactions are also possible with this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Allyl bromide for alkylation reactions
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or alkylated forms .
Scientific Research Applications
Tetrahydromagnolol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cannabinoid receptors and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Magnolol: The parent compound from which tetrahydromagnolol is derived. It also activates cannabinoid receptors but with lower potency.
Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.
2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors
Uniqueness: this compound is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .
Properties
IUPAC Name |
2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQUBKYAKSHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415784 | |
Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-85-8 | |
Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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